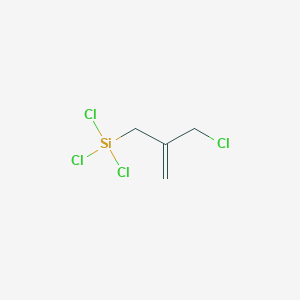

2-(Chloromethyl)allyltrichlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloro-[2-(chloromethyl)prop-2-enyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl4Si/c1-4(2-5)3-9(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFJNNLIAXEOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C[Si](Cl)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402944 | |

| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-84-7 | |

| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro[2-(chloromethyl)allyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Investigations of Chemical Transformations Involving 2 Chloromethyl Allyltrichlorosilane

Reactivity of the Trichlorosilyl (B107488) Moiety

The silicon center in 2-(chloromethyl)allyltrichlorosilane is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms. This makes it susceptible to reactions involving nucleophilic attack, primarily hydrolysis, condensation, and ligand exchange.

Hydrolysis and Condensation Pathways Leading to Oligomeric and Polymeric Siloxanes

The reaction of the trichlorosilyl group with water is a fundamental process that initiates the formation of siloxane polymers. evitachem.com This transformation occurs in two primary stages: hydrolysis followed by condensation. unm.edu

Hydrolysis: The first step is the rapid hydrolysis of the silicon-chlorine bonds upon contact with water, yielding a silanetriol intermediate and hydrochloric acid. wikipedia.orgnih.gov This reaction is catalyzed by both acids and bases. unm.edu Under acidic conditions, a silicon-attached group is protonated, making the silicon atom more electrophilic and susceptible to a backside attack by water. In alkaline media, nucleophilic hydroxyl ions directly attack the silicon atom. nih.gov

Condensation: The newly formed, highly reactive silanol groups then undergo condensation reactions to form stable silicon-oxygen-silicon (siloxane) bridges. nih.gov This can proceed via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol and an unreacted alkoxide group (if alcohol is present). nih.gov

The continuation of this process leads to the formation of oligomeric structures, such as cyclic siloxanes, and ultimately to highly cross-linked polymeric siloxane (silicone) networks. researchgate.net The final structure of the resulting polymer is heavily influenced by reaction conditions such as pH, water concentration, and the presence of catalysts. unm.edunih.gov

| Stage | Reactants | Products | Mechanism Description |

|---|---|---|---|

| Hydrolysis | R-SiCl₃ + 3H₂O | R-Si(OH)₃ + 3HCl | Rapid reaction of Si-Cl bonds with water to form a silanetriol. The reaction is often catalyzed by acid or base. unm.edu |

| Condensation | 2 R-Si(OH)₃ | (R-SiO₁.₅)n + nH₂O | Stepwise formation of Si-O-Si bonds between silanol groups, leading to oligomers and eventually a cross-linked polymeric network. nih.gov |

Examination of Ligand Exchange and Functional Group Interconversion Reactions at the Silicon Center

The chlorine atoms of the trichlorosilyl group can be substituted by other ligands through nucleophilic attack at the silicon center. This ligand exchange is a versatile method for modifying the properties and reactivity of the silane (B1218182). rsc.org Silicon tetrachloride is a classic electrophile that readily reacts with a variety of nucleophiles. wikipedia.org

Common ligand exchange reactions include:

Alcoholysis: In the presence of alcohols, the chloro groups are replaced by alkoxy groups, forming alkoxysilanes and HCl. wikipedia.org

Aminolysis: Primary or secondary amines can displace the chloride ions to form silicon-nitrogen bonds. researchgate.net The kinetics of these reactions are often first-order with respect to the silicon compound. rsc.orgresearchgate.net

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) react to form new silicon-carbon bonds, allowing for the introduction of various organic substituents. wikipedia.org

A specific example of functional group interconversion involves the reaction of SiCl₄ with dimethylphosphinic acid. Instead of a simple substitution, this reaction leads to the formation of a hexacoordinated tetra-cationic silicon complex, [Si(Me₂PO(OH))₆]⁴⁺, demonstrating the capacity of the silicon center to expand its coordination sphere. nih.gov Similarly, reactions with phosphines can yield five- or six-coordinate silicon complexes. acs.org

Reactivity of the Chloromethyl and Allyl Moieties

The organic part of the molecule contains two key functional groups: the chloromethyl group and the allylic double bond. Both are susceptible to a range of transformations, including substitution, addition, and radical reactions.

Studies on Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling nucleophilic substitution reactions where the chloride ion serves as a leaving group. utexas.edu These reactions typically proceed via an Sₙ2 mechanism, which is favored for primary alkyl halides. youtube.com The Sₙ2 mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. utexas.edu

The rate of Sₙ2 reactions is sensitive to steric hindrance; thus, the primary nature of the chloromethyl carbon makes it an excellent substrate for this type of transformation. youtube.com A wide variety of nucleophiles can be employed to introduce new functional groups, including:

Amines

Hydroxides

Alkoxides

Cyanides

These reactions provide a powerful tool for elaborating the molecular structure and attaching the silane to other molecules or surfaces.

Electrophilic Addition Reactions to the Allylic Double Bond

The carbon-carbon double bond in the allyl group is electron-rich, making it susceptible to attack by electrophiles in what are known as electrophilic addition reactions. libretexts.orglibretexts.org The general mechanism involves a two-step process:

Electrophilic Attack: The electrophile (E⁺) attacks the π-bond of the alkene, forming a new sigma bond and generating a carbocation intermediate. libretexts.orgslideshare.net

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming a second sigma bond and yielding the final addition product. libretexts.orgslideshare.net

Radical-Mediated Transformations Involving the Allylic System

The allylic system is particularly reactive towards free radicals due to the stability of the resulting allyl radical intermediate. ucalgary.caopenochem.org The unpaired electron in an allyl radical is delocalized over the three-carbon system through resonance, which significantly lowers its energy and enhances its stability compared to simple alkyl radicals. fiveable.me

There are several pathways for radical formation and reaction:

Allylic Hydrogen Abstraction: A radical can abstract a hydrogen atom from the carbon adjacent to the double bond, forming a resonance-stabilized allyl radical. This is the key step in allylic halogenation reactions, for example, using N-bromosuccinimide (NBS). quimicaorganica.orgpressbooks.pub

Homolytic Cleavage of the C-Si Bond: The carbon-silicon bond can be cleaved under certain conditions, such as ultraviolet photolysis. For instance, the 193 nm photolysis of the related compound allyltrichlorosilane (B85684) has been shown to promptly form an allyl radical and a trichlorosilyl radical with a quantum yield of approximately 0.7. nih.gov

Radical Addition to the Double Bond: A radical can add to the double bond, although this is sometimes less favored than allylic abstraction unless specific reagents are used.

Once formed, the allyl radical can participate in various transformations, including reacting with halogen sources or undergoing coupling reactions. fiveable.mequimicaorganica.org

| Initiation Method | Intermediate Formed | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrogen Abstraction | Resonance-stabilized allyl radical | N-bromosuccinimide (NBS), light | Allylic Halogenation quimicaorganica.orgpressbooks.pub |

| Photolysis | Allyl radical + Silyl (B83357) radical | UV light (e.g., 193 nm) | C-Si Bond Cleavage nih.gov |

Catalytic Activation and Detailed Reaction Mechanisms

The reactivity of this compound is significantly influenced by the presence of catalysts, which can activate the molecule towards a variety of transformations. The mechanisms of these activations are diverse, spanning Lewis acid, organocatalytic, and transition metal-mediated pathways. These catalytic systems not only accelerate reactions but also provide crucial control over regioselectivity and stereoselectivity.

Lewis Acid Catalysis in Carbon-Carbon Bond-Forming Reactions (e.g., Aldol-type, Friedel-Crafts)

Lewis acid catalysis is a cornerstone for promoting carbon-carbon bond-forming reactions using allyltrichlorosilanes. wikipedia.org In contrast to reactions involving Lewis base catalysis where the silane is activated, Lewis acid catalysis typically involves activation of the electrophilic partner, such as a carbonyl compound in an Aldol-type reaction. wikipedia.orgacs.org

The general mechanism for a Lewis acid-catalyzed Aldol-type addition involves the coordination of the Lewis acid (e.g., TiCl₄, BF₃, AlCl₃) to the carbonyl oxygen of an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The double bond of the this compound then acts as the nucleophile, attacking the activated carbonyl carbon. This process is believed to proceed through an acyclic transition state. organic-chemistry.org The reaction culminates in the formation of a homoallylic alcohol after a workup step cleaves the silicon-carbon bond.

In Friedel-Crafts-type allylations, the Lewis acid activates an aromatic substrate for electrophilic substitution. However, the more common pathway for allylsilanes involves the reaction with an activated electrophile which then undergoes the Friedel-Crafts reaction.

The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, although controlling diastereoselectivity in intermolecular Mukaiyama-type aldol (B89426) reactions can be challenging without chelating groups. wikipedia.orgorganic-chemistry.org

Table 1: Representative Lewis Acids in Aldol-Type Reactions with Allylsilanes

| Lewis Acid Catalyst | Typical Substrate | Key Mechanistic Feature |

|---|---|---|

| Titanium tetrachloride (TiCl₄) | Aldehydes, Ketones | Strong activation of carbonyl group |

| Boron trifluoride (BF₃) | Aldehydes, Acetals | Commonly used, promotes reaction at low temperatures |

| Tin(IV) chloride (SnCl₄) | Aldehydes, α,β-Unsaturated ketones | High reactivity, can promote ene reactions |

| Aluminum trichloride (AlCl₃) | Aldehydes, Ketones | Very strong Lewis acid, used in classical protocols |

Organocatalytic Systems for Allylation and Related Processes

Organocatalysis has emerged as a powerful, metal-free strategy for activating allyltrichlorosilanes. These reactions are typically mediated by chiral Lewis bases, which coordinate to the silicon atom, activating the reagent towards nucleophilic addition. acs.org This approach is distinct from Lewis acid catalysis as it enhances the nucleophilicity of the silane itself. acs.orgresearchgate.net

Chiral N-oxides, such as those derived from pyridine (B92270) (e.g., PINDOX, QUINOX, METHOX), have proven to be highly effective catalysts for the asymmetric allylation of aldehydes. acs.orgnih.govorganic-chemistry.org The mechanism involves the coordination of the N-oxide's oxygen atom to the silicon atom of this compound. This forms a neutral, octahedral hypervalent silicon complex. acs.orgnih.gov This coordination increases the electron density on the allyl moiety, enhancing its nucleophilicity.

Kinetic and computational studies suggest that the reaction proceeds via an associative pathway where only one molecule of the catalyst is involved in the rate- and selectivity-determining step. acs.orgnih.gov The addition to the aldehyde occurs through a highly organized, chair-like six-membered transition state, which accounts for the high diastereoselectivity observed in reactions with substituted allylsilanes. nih.govacs.org The enantioselectivity is governed by attractive aromatic interactions between the catalyst and the aldehyde substrate. nih.govacs.org The electronic properties of the aldehyde substrate can significantly impact both the reaction rate and the level of enantiomeric excess (ee) achieved. acs.org

Table 2: Performance of Chiral N-Oxide Organocatalysts in Asymmetric Allylation of Benzaldehyde (B42025)

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-QUINOX | 5 | -40 | 87 |

| (R)-QUINOX | 1 | -40 | 87 |

| METHOX | 2-10 | 20 | up to 96 |

Data derived from representative studies on allyltrichlorosilane. acs.orgorganic-chemistry.org

Transition Metal-Mediated Transformations (e.g., Palladium-catalyzed allylic substitutions)

Transition metals, particularly palladium, are widely used to catalyze allylic substitution reactions, often referred to as the Tsuji-Trost reaction. organic-chemistry.orglibretexts.org In the context of this compound, the reaction would involve the palladium-catalyzed substitution of a leaving group on the allyl fragment, though the chlorine on the methyl group could also potentially participate in oxidative addition.

The generally accepted mechanism for the Tsuji-Trost reaction begins with the coordination of a palladium(0) complex to the double bond of the allylic system. organic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex and displacing the leaving group. organic-chemistry.orglibretexts.org

A nucleophile (which can be a "soft" carbon nucleophile like a malonate enolate or a heteroatom nucleophile like an amine or phenoxide) then attacks the π-allyl complex. organic-chemistry.org The attack typically occurs on the carbon atom trans to the palladium ligand, usually at the less sterically hindered terminus of the allyl system. The final step is reductive elimination, which forms the new carbon-nucleophile bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org The choice of ligands on the palladium catalyst is crucial as it can influence the regioselectivity and stereoselectivity of the nucleophilic attack. nih.gov

Formation and Reactivity of Hypervalent Silicon Intermediates

The formation of hypervalent silicon intermediates is a key mechanistic feature in reactions of this compound catalyzed by Lewis bases. u-tokyo.ac.jp Hypervalent species, such as pentacoordinate or hexacoordinate silicates, are formed when a Lewis base (e.g., dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-oxides) donates a pair of electrons to the empty d-orbitals of the silicon atom. u-tokyo.ac.jpoup.com

This coordination changes the geometry at the silicon center from tetrahedral to trigonal bipyramidal (pentacoordinate) or octahedral (hexacoordinate). u-tokyo.ac.jpnih.gov The formation of these hypervalent intermediates has two major consequences:

Enhanced Nucleophilicity : The increased electron density at the silicon center is relayed to the allyl group, significantly enhancing the nucleophilicity of the γ-carbon. oup.com

Facilitation of Cyclic Transition States : The Lewis acidity of the hypervalent silicon center is increased, which allows for coordination with an aldehyde's carbonyl oxygen. This leads to the formation of a stable, six-membered cyclic transition state, which is crucial for stereocontrol in allylation reactions. u-tokyo.ac.jpoup.com

The high reactivity and selectivity observed in Lewis base-catalyzed allylations are attributed to these properties of the hypervalent silicon intermediates. oup.com Reactions can proceed smoothly even without traditional acid catalysts, simply by using a coordinating solvent like DMF. u-tokyo.ac.jp

Intramolecular Rearrangement Mechanisms (e.g., sigmatropic shifts, carbocation rearrangements)

Allylsilanes, including functionalized derivatives like this compound, have the potential to undergo intramolecular rearrangements. These processes can be thermally induced or catalyzed by acids and can lead to constitutional isomers.

One potential pathway is a acs.orgacs.org-sigmatropic shift, which involves the migration of the silyl group from the α-carbon to the γ-carbon of the allyl system. acs.org Such rearrangements are known for allylsilanes, though they often require high temperatures. acs.org Another possibility is a acs.orgacs.org-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangements, especially if the substituents on the silane or the allyl backbone are suitable. univ-rennes.frnih.govuniv-rennes.fr For instance, related γ-hydroxy alkenylsilyl compounds are known to undergo acs.orgacs.org-allyl cyanate rearrangements. nih.govuniv-rennes.fr

Under strong Lewis acidic or Brønsted acidic conditions, carbocation rearrangements are also plausible. arkat-usa.orgqub.ac.uk Protonation or Lewis acid coordination to the double bond could generate a carbocationic intermediate. The presence of the electron-withdrawing trichlorosilyl group would destabilize a β-carbocation (the β-silicon effect), but a γ-carbocation could be formed. This intermediate could then undergo rearrangement, such as a hydride or alkyl shift, before reacting further. The chloromethyl substituent could also influence the stability and reaction pathways of such cationic intermediates. Formal rearrangement reactions of allylic silanols proceeding through discrete organometallic intermediates have also been documented. mdpi.comchemrxiv.orgchemrxiv.org

Investigation of Polymerization Pathways and Mechanisms Initiated by this compound

The bifunctional nature of this compound, possessing both a highly reactive trichlorosilyl group and a polymerizable allyl group, makes it a candidate for use in polymer synthesis.

The most direct polymerization pathway involves the trichlorosilyl moiety. This group is highly susceptible to hydrolysis, reacting with water to form a silanetriol intermediate, Si(OH)₃. These silanetriol monomers can then undergo polycondensation, eliminating water to form a highly cross-linked polysiloxane network (a silicone resin). escholarship.orgmcmaster.canih.gov This process is a form of stepwise polymerization and is a common method for producing silicone materials. orientjchem.org The resulting polymer would have a backbone of repeating Si-O units, with the 2-(chloromethyl)allyl groups as side chains.

Alternatively, the allyl group can participate in polymerization. It could undergo free-radical or cationic polymerization, although the reactivity of allylic double bonds in homopolymerization is often low. More effectively, it can be used as a co-monomer or in surface-initiated polymerization. For instance, the trichlorosilyl group can be used to anchor the molecule to a surface (like silica (B1680970) or glass) by reacting with surface hydroxyl groups. The tethered allyl groups can then be polymerized using techniques like ring-opening metathesis polymerization (ROMP) if copolymerized with a suitable cyclic olefin, or through hydrosilylation chemistry. escholarship.org The chloromethyl group could also serve as an initiator for certain types of cationic or atom transfer radical polymerization (ATRP) reactions. Organocatalytic ring-opening polymerization (ROP) of functionalized cyclotrisiloxanes is another advanced method for creating polysiloxanes with precise structures, suggesting that monomers derived from this compound could be incorporated into such controlled polymer architectures. rsc.org

Iv. Stereochemical Control and Asymmetric Synthesis Utilizing 2 Chloromethyl Allyltrichlorosilane Derivatives

Diastereoselective Transformations

Diastereoselectivity in the allylation of carbonyl compounds with 2-(chloromethyl)allyltrichlorosilane derivatives can be influenced by stereocenters present in either the substrate (the carbonyl compound) or the reagent itself. This leads to two primary strategies for controlling the diastereochemical outcome: substrate control and reagent control.

In substrate-controlled reactions, the inherent chirality of the substrate, typically a chiral aldehyde or ketone, directs the facial selectivity of the incoming nucleophilic allyl group. The reaction of an achiral allylsilane like this compound with a chiral aldehyde containing a pre-existing stereocenter, often at the α- or β-position, can lead to the preferential formation of one diastereomer.

The stereochemical outcome is generally rationalized by the Felkin-Anh or chelation-controlled models.

Felkin-Anh Model: In the absence of a chelating group, the reaction proceeds through a staggered transition state where the largest substituent on the α-carbon of the aldehyde is oriented anti-periplanar to the incoming nucleophile. This minimizes steric interactions and dictates the trajectory of the allylsilane attack.

Chelation Control: If the α- or β-substituent on the aldehyde is a Lewis basic group (e.g., hydroxyl, alkoxy), it can coordinate to the Lewis acidic silicon center of the allyltrichlorosilane (B85684). This forms a rigid, cyclic transition state that locks the conformation of the aldehyde and directs the allyl transfer to a single face, often leading to a diastereoselectivity opposite to that predicted by the Felkin-Anh model.

Research on other functionalized allylsilanes has shown that remote substituents on the silane (B1218182) can also exert a profound effect on diastereoselectivity. For instance, studies on intramolecular reactions of chiral allylsilanes revealed that a strategically placed γ-benzyloxy group could completely reverse the expected diastereoselectivity compared to simple alkyl-substituted allylsilanes. nih.govnih.govresearchgate.net This was attributed to the participation of the ether oxygen with a transient cationic intermediate, favoring a thermodynamically more stable trans-fused product. nih.govresearchgate.net While specific studies on this compound are limited, these principles suggest that its reactions with complex chiral aldehydes would be highly dependent on the substrate's stereochemistry and functional group array.

Reagent-controlled diastereoselectivity relies on using a chiral derivative of the allylsilane itself to induce stereochemistry. By introducing a stereocenter within the structure of the 2-(chloromethyl)allyl moiety, it becomes possible to achieve high diastereoselectivity in reactions with achiral aldehydes.

The development of such methodologies often involves the synthesis of enantiomerically pure allylsilanes derived from chiral starting materials. In these cases, the stereochemical bias is dictated by the preferred orientation of the chiral reagent as it approaches the aldehyde in the transition state. The inherent facial preference of the chiral allylsilane overrides any weak directing effects from the substrate.

A powerful extension of this concept is "double diastereodifferentiation," where a chiral reagent reacts with a chiral substrate.

Matched Pair: When the intrinsic facial preferences of both the chiral aldehyde and the chiral allylsilane favor the formation of the same diastereomer, the observed diastereoselectivity is enhanced, leading to a single product in high purity.

Mismatched Pair: When the facial preferences of the chiral aldehyde and the chiral allylsilane are opposed, the reaction may result in lower diastereoselectivity or even a reversal of selectivity compared to the reaction with an achiral partner.

Studies on aldol (B89426) additions using chiral trichlorosilyl (B107488) enolates—analogs of allyltrichlorosilanes—have demonstrated that external chiral catalysts can often override the internal stereocontrol of the reagent, highlighting the complex interplay between substrate, reagent, and catalyst in determining the final stereochemical outcome. nih.gov

Enantioselective Allylation Reactions

For the synthesis of enantiomerically pure compounds from achiral starting materials, enantioselective catalysis is the most efficient strategy. In the context of this compound, this involves the use of a substoichiometric amount of a chiral molecule (the catalyst) to generate a chiral environment that favors the formation of one enantiomer of the homoallylic alcohol product over the other.

The high Lewis acidity of the trichlorosilyl group in this compound makes it an ideal target for activation by chiral Lewis bases. The general mechanism involves the coordination of the chiral Lewis base (LB*) to the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This complexation enhances the nucleophilicity of the allyl group and creates a chiral environment around the reaction center. The aldehyde then coordinates to this activated complex, and the allyl group is transferred intramolecularly in a stereochemically defined manner. illinois.eduillinois.edu

A variety of chiral Lewis bases have been successfully employed as catalysts for the enantioselective allylation of aldehydes with the parent allyltrichlorosilane, and these systems are directly applicable to derivatives like this compound. Key classes of catalysts include:

Chiral Phosphoramides: These compounds, often derived from chiral diamines or BINOL, have proven to be effective catalysts, affording homoallylic alcohols in high yields and moderate to good enantiomeric excesses. illinois.edu

Chiral Sulfoxides: Simple, commercially available chiral sulfoxides like (R)-methyl p-tolylsulfoxide can catalyze the reaction, although sometimes requiring excess reagent to achieve good enantioselectivity. rsc.orgresearchgate.netresearchgate.net More complex bis-sulfoxide ligands have been developed to act as efficient organocatalysts at lower loadings. researchgate.net

Chiral N-Oxides: Pyridine (B92270) N-oxides, bipyridine N,N'-dioxides, and related structures featuring a rigid chiral backbone have emerged as powerful catalysts, providing excellent levels of enantioselectivity (often >90% ee) for a range of aromatic and aliphatic aldehydes. unimi.itresearchgate.net

The following table summarizes representative results for the enantioselective allylation of benzaldehyde (B42025) with allyltrichlorosilane using different classes of chiral Lewis base catalysts, illustrating the potential of these methods for derivatives like this compound.

The structure of the chiral Lewis base ligand has a profound impact on both the rate and the enantioselectivity of the allylation reaction. The electronic and steric properties of the ligand dictate the nature of the hypervalent silicon intermediate and the geometry of the transition state.

Electronic Effects: The Lewis basicity of the catalyst is crucial. A more basic catalyst will coordinate more strongly to the silicon atom, leading to a more activated, nucleophilic allylsilane. Studies with biheteroaromatic diphosphine oxides have shown that more electron-rich ligands lead to higher catalytic activity and yields compared to electron-deficient analogues. unimi.it

Steric Effects: The steric environment created by the ligand is the primary determinant of enantioselectivity. The chiral scaffold of the catalyst must effectively shield one face of the pro-chiral aldehyde or orient the allyl group for a selective attack. For instance, in reactions catalyzed by conformationally rigid pyridine N-oxides, bulky aldehydes like anthracene-9-carboxaldehyde gave high enantioselectivity, underscoring the importance of steric interactions in the enantiodiscriminating transition state. researchgate.net

Additive Effects: Research has also shown that reaction rates can be dramatically influenced by additives. The addition of simple tetra-n-butylammonium salts to reactions activated by O-donor ligands can accelerate the allylation of aldehydes with allyltrichlorosilane, reducing reaction times from hours to minutes. electronicsandbooks.comdocumentsdelivered.com This effect is attributed to an increase in the ionic character and conductivity of the reaction medium, which facilitates the formation of the key reactive silicate intermediates. electronicsandbooks.com This finding is highly relevant for optimizing catalytic systems, as it allows for faster reactions without compromising the activation provided by the chiral ligand.

Stereochemical Analysis of Reaction Products and Intermediates

A critical component of developing stereoselective reactions is the accurate determination of the stereochemical composition of the products and, where possible, the intermediates. For the products of allylation reactions with this compound derivatives, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for determining the diastereomeric ratio (d.r.) of the product mixture. The relative stereochemistry of adjacent stereocenters influences the local electronic environment, leading to distinct chemical shifts and coupling constants for each diastereomer. Integration of the characteristic signals allows for quantification of the d.r. For complex structures, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative configuration by analyzing through-space correlations between protons.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (% ee) is most commonly determined using chiral HPLC. The crude reaction product or its derivative is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification by UV or other detectors.

Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating the origin of stereoselectivity. scispace.comnih.gov By modeling the transition states for the formation of different stereoisomers, researchers can calculate their relative energies. The lowest energy transition state corresponds to the major product observed experimentally. These studies provide deep insight into the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate, reagent, and catalyst that govern the stereochemical outcome.

Through the careful application of these analytical methods, researchers can optimize reaction conditions, design more effective catalysts, and develop predictive models for stereochemical control in syntheses utilizing this compound and its derivatives.

Role of Chiral Auxiliaries and Their Influence on Stereochemical Outcome

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. wikipedia.org In the context of reactions involving this compound derivatives, a chiral auxiliary would typically be attached to the electrophile (e.g., an aldehyde or imine) that reacts with the allylsilane. The auxiliary creates a diastereomeric transition state, influencing the facial selectivity of the nucleophilic attack and thereby controlling the absolute configuration of the newly formed stereocenter(s). numberanalytics.com

The reaction of an allylsilane with a carbonyl compound, often promoted by a Lewis acid, typically proceeds through a six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model. The substituents of both the allylsilane and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, which dictates the relative stereochemistry of the product.

A critical factor in reactions with this compound is the influence of the substituent at the C2 position of the allyl group. Research on analogous α-substituted allylboronates, which serve as excellent models for allylsilanes, demonstrates that a polar, electron-withdrawing group at this position exerts a strong intrinsic stereodirecting effect. nih.gov For instance, α-chloro-substituted allylboronates show a high inherent preference for a transition state that leads to the (Z)-configured homoallylic alcohol. nih.gov This preference is attributed to the minimization of dipole-dipole interactions and other stereoelectronic factors within the chair-like transition state. nih.gov

When a chiral auxiliary is introduced, its own steric and electronic properties must compete with or reinforce this intrinsic bias. For example, if an aldehyde bearing a bulky chiral auxiliary (such as an Evans oxazolidinone or Oppolzer's camphorsultam) is reacted with a 2-(chloromethyl)allyl derivative, the auxiliary will block one face of the aldehyde. The allylsilane must then approach from the less hindered face. The final stereochemical outcome—specifically the syn or anti diastereoselectivity—will depend on the interplay between the facial bias imposed by the auxiliary and the conformational preferences of the substituted allylsilane in the transition state. Achieving high diastereoselectivity requires a "matched" pairing, where the auxiliary's directing effect aligns with the intrinsic preference of the allylic nucleophile.

The data from studies on α-chloro-substituted allylboronates reacting with aldehydes illustrate the high intrinsic (Z)-selectivity, which provides a foundational understanding for predicting the behavior of this compound derivatives.

| Aldehyde | Allylboronate Derivative | Lewis Acid Promoter | Yield (%) | Product Configuration Selectivity (Z:E ratio) |

|---|---|---|---|---|

| Hydrocinnamaldehyde | α-chloroallylboronate | None | 72 | ≥10:1 (Z) |

| Hydrocinnamaldehyde | α-chloro-(E)-crotylboronate | None | 70 | ≥10:1 (Z) |

| Hydrocinnamaldehyde | α-chloroallylboronate | BF₃·Et₂O | 75 | 1:10 (E) |

| Benzaldehyde | α-chloroallylboronate | BF₃·Et₂O | 80 | 1:15 (E) |

This table demonstrates the strong intrinsic (Z)-selectivity of the α-chloroallylboronate in the absence of a Lewis acid and the reversal to (E)-selectivity upon addition of BF₃·Et₂O, highlighting the tunability of the stereochemical outcome.

Methodologies for Absolute and Relative Stereochemical Assignment

The unambiguous determination of the stereochemistry of the products resulting from these reactions is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining both relative and absolute stereochemistry.

Mosher's Ester Analysis: This is a widely used NMR method for determining the absolute configuration of chiral secondary alcohols, which are the typical products of allylsilane additions to aldehydes. nih.govnih.gov The alcohol of unknown configuration is derivatized by esterification with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Comparison of the ¹H NMR spectra of the resulting diastereomeric Mosher esters allows for the assignment of the absolute configuration of the alcohol's stereocenter. Protons on one side of the MTPA plane in the preferred conformation will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced. nih.gov

J-based Configurational Analysis: The relative configuration of adjacent stereocenters (syn vs. anti) can often be determined by analyzing the magnitude of the proton-proton coupling constants (³JHH). This analysis, often aided by computational models, relates the dihedral angle between protons to the coupling constant, providing insight into the predominant conformation and thus the relative stereochemistry. For more complex acyclic systems, specialized NMR databases that correlate NMR data with known stereostructures can be utilized for comparison. researchgate.netnih.gov

Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. nih.govresearchgate.net The technique requires a single, well-ordered crystal of the compound or a suitable crystalline derivative. The analysis of anomalous dispersion, particularly when using copper radiation for molecules containing atoms heavier than oxygen, allows for the determination of the absolute structure. researchgate.neted.ac.uk The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with high confidence. researchgate.net

Chemical Correlation

This method involves chemically transforming the new, unknown compound into a compound of known stereochemistry through a series of stereospecific reactions. If the reaction sequence and the stereochemical outcome of each step are known, the configuration of the starting material can be inferred from the configuration of the known product.

Vi. Computational and Theoretical Chemistry Studies on 2 Chloromethyl Allyltrichlorosilane

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) on Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure, bonding characteristics, and intrinsic reactivity of molecules like 2-(Chloromethyl)allyltrichlorosilane. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and molecular properties.

DFT has become a popular approach due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations could be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can reveal key aspects of its reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data. For instance, calculations on related compounds like allyltrichlorosilane (B85684) have been used to assign electronic transitions observed in their ultraviolet absorption spectra. Similar studies on this compound would help in interpreting its spectroscopic properties and understanding its photochemistry.

A hypothetical application of DFT could involve mapping the molecular electrostatic potential (MEP) onto the electron density surface. This would visually identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, one would expect negative potential (electron-rich) near the chlorine atoms and the double bond, and positive potential (electron-poor) around the silicon atom and the protons.

Table 1: Hypothetical DFT-Calculated Properties of this compound and Related Compounds.

| Property | This compound (Estimated) | Allyltrichlorosilane (Reference) |

| HOMO Energy | -8.5 eV | -9.0 eV |

| LUMO Energy | -1.2 eV | -0.8 eV |

| HOMO-LUMO Gap | 7.3 eV | 8.2 eV |

| Dipole Moment | ~2.5 D | ~2.1 D |

Note: The values for this compound are hypothetical and for illustrative purposes only, based on expected trends from the substitution pattern.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for unraveling the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For any proposed reaction mechanism involving this compound, such as its participation in allylation reactions or intramolecular rearrangements, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the vibrational frequencies of the TS structure, the existence of a single imaginary frequency confirms that it is indeed a true transition state connecting reactants and products.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. For example, in the Lewis acid-catalyzed reaction of an allylsilane with an aldehyde, DFT calculations can be used to compare different possible stereochemical pathways by calculating the activation energies for the formation of various stereoisomers. This allows for the prediction of the reaction's stereoselectivity.

For more complex reactions with multiple steps and possible intermediates, mapping the potential energy surface (PES) is crucial. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES, chemists can identify all stable intermediates, transition states, and the various pathways connecting them.

For this compound, which has multiple reactive sites (the C=C double bond, the C-Cl bond, and the Si-Cl bonds), reaction with a nucleophile could potentially occur through several different pathways. A detailed PES map would reveal the most energetically favorable route, thus predicting the major product of the reaction under given conditions.

Molecular Dynamics Simulations to Investigate Reaction Pathways and Solvent Effects

While quantum chemical calculations are excellent for studying the energetics of a reaction at a static level, molecular dynamics (MD) simulations provide a dynamic picture of the reaction process. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

MD simulations are particularly useful for investigating the role of the solvent in a reaction. The explicit inclusion of solvent molecules in the simulation box allows for the study of how solvent molecules interact with the reactants, transition state, and products. These interactions can significantly influence the reaction's energetics and pathway. For a polar molecule like this compound, solvent effects are expected to be significant, especially in polar solvents. MD simulations could be used to study the solvation shell around the molecule and how it changes along the reaction coordinate.

Furthermore, MD simulations can be used to explore conformational changes and reaction dynamics that are not easily captured by static calculations. For example, in a reaction involving a flexible molecule like this compound, MD could reveal the preferred conformations for reaction and the timescale of conformational changes.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical/chemical properties, respectively. While more commonly used in drug design, QSAR/QSPR methodologies can also be applied to understand the reactivity of a class of chemical compounds.

For a series of substituted allyltrichlorosilanes, a QSAR/QSPR model could be developed to predict their reactivity in a specific reaction, for instance, their rate of hydrolysis or their efficiency in an allylation reaction. The model would be built by calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to find a mathematical equation that relates the descriptors to the observed reactivity. A well-validated QSAR/QSPR model can then be used to predict the reactivity of new, untested compounds in the same class, such as this compound. This can be a valuable tool for screening potential reactants and optimizing reaction conditions.

Natural Bond Orbital (NBO) and Energy Decomposition Analyses for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electronic structure of molecules in a way that aligns with chemical intuition. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonds).

For this compound, NBO analysis can provide detailed information about the hybridization of atoms, the polarity of bonds, and the extent of electron delocalization. A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, quantified by second-order perturbation theory, reveals the importance of hyperconjugation and other electronic delocalization effects. For instance, the interaction between the π orbital of the C=C double bond and the antibonding σ* orbitals of the adjacent C-Si or C-Cl bonds can be quantified.

Energy decomposition analysis (EDA) is another valuable technique for understanding intermolecular interactions. When this compound interacts with another molecule, such as a solvent molecule or a reactant, EDA can break down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. This provides a deeper understanding of the nature of the forces driving the interaction.

Table 2: Illustrative NBO Analysis Data for a Model Organosilane.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C=C) | σ(Si-Cl) | 1.5 |

| π(C=C) | σ(C-H) | 2.0 |

| LP(Cl) | σ*(Si-C) | 0.8 |

Note: This data is for a generic, related organosilane and serves to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair.

Vii. Synthetic Utility in Organic Synthesis and Materials Science

Applications as a Key Building Block for Complex Molecular Architectures

The compound's ability to be transformed into various reactive intermediates underpins its use in the assembly of intricate molecular frameworks, from natural products to highly substituted organosilanes.

A pivotal application of 2-(Chloromethyl)allyltrichlorosilane is its role as a precursor to a key reagent in the total synthesis of complex natural products. It serves as the starting material for the synthesis of 2-(Chloromethyl)allyltrimethylsilane. chemicalbook.com This stabilized allylsilane derivative is instrumental in the construction of the macrolide core of Leucasandrolide A, a marine-derived natural product with potent cytotoxic activities. chemicalbook.com The 2-(Chloromethyl)allyltrimethylsilane reagent participates in sophisticated carbon-carbon bond-forming reactions, such as Mukaiyama aldol (B89426) couplings, to build the complex polyketide backbone of the macrolide. chemicalbook.com This strategic use highlights the compound's importance in providing essential building blocks for advanced organic synthesis.

The derivative, 2-(Chloromethyl)allyltrimethylsilane, is also a highly effective reagent in the Hosomi-Sakurai reaction, a cornerstone of organosilicon chemistry. chemicalbook.com This reaction involves the Lewis acid-catalyzed conjugate addition of an allylsilane to α,β-unsaturated enones. The use of the trimethylsilyl (B98337) derivative of the parent compound provides a stable yet reactive nucleophile for the 1,4-addition, which is a critical method for forming carbon-carbon bonds and introducing an angular allyl group in the synthesis of cyclic systems. The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon atom, ensuring high regioselectivity.

Table 1: Application in Key Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent Derived From this compound | Substrate Example | Key Transformation |

| Mukaiyama Aldol Coupling | 2-(Chloromethyl)allyltrimethylsilane | Aldehydes/Ketones | Formation of β-hydroxy ketones/esters |

| Hosomi-Sakurai Reaction | 2-(Chloromethyl)allyltrimethylsilane | α,β-Unsaturated Enones | 1,4-Conjugate addition of the allyl group |

The inherent bifunctionality of this compound makes it an ideal starting point for creating a diverse library of functionalized organosilanes. guidechem.com The two reactive sites can be manipulated independently or in concert to introduce various functionalities.

Modification of the Silyl (B83357) Group: The trichlorosilyl (B107488) moiety can be easily converted to trimethoxysilyl or triethoxysilyl groups through reaction with the corresponding alcohol. It can also be transformed into a trimethylsilyl group. These modifications tune the reactivity and stability of the molecule for subsequent reactions.

Reactions at the Chloromethyl Group: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of nitrogen, sulfur, and other heteroatoms.

This orthogonal reactivity enables the synthesis of allylsilanes bearing additional functional groups, which are valuable intermediates for further elaboration into more complex molecules.

Intermediates for the Synthesis of Advanced Organosilicon Polymers, Copolymers, and Resins

In materials science, this compound serves as a functional monomer and cross-linking agent for the production of advanced organosilicon materials. cymitquimica.comevitachem.com The trichlorosilyl group can undergo hydrolysis and polycondensation to form a stable polysiloxane (silicone) backbone. The presence of the allyl and chloromethyl functionalities on the monomer unit imparts unique properties to the resulting polymer.

The allyl groups can be used for post-polymerization modifications via hydrosilylation or free-radical polymerization, allowing for the grafting of other polymer chains or the formation of cross-linked networks. cymitquimica.com The chloromethyl groups provide reactive sites for covalently attaching other molecules, leading to the creation of functional polymers with tailored properties for applications such as specialty resins, coatings, and adhesives. cymitquimica.com

Contributions to Surface Modification Chemistry for Enhanced Material Performance

The high reactivity of the trichlorosilyl group towards hydroxyl-rich surfaces makes this compound a powerful agent for surface modification. It can form robust, covalent siloxane bonds with substrates like silica (B1680970), glass, metal oxides, and plasma-treated polymers. rsc.orgbiu.ac.il This process creates a self-assembled monolayer (SAM) that chemically alters the surface properties of the material.

The key advantage of using this specific molecule is that the resulting surface becomes functionalized with both allyl and chloromethyl groups. These exposed functional groups can then be used as anchor points for the covalent immobilization of a wide array of molecules, including biomolecules, catalysts, or initiators for surface-grafted polymerization. This "grafting-to" or "grafting-from" approach is critical for designing materials with enhanced performance characteristics, such as:

Improved Biocompatibility: Attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG).

Enhanced Adhesion: Promoting adhesion between organic resins and inorganic substrates.

Controlled Wettability: Tuning the surface from hydrophilic to hydrophobic.

Catalytic Surfaces: Immobilizing homogeneous catalysts to create heterogeneous systems.

Development of Novel Reagents and Catalysts Derived from this compound

Beyond its direct use, this compound is a precursor for novel reagents with specialized functions in both organic synthesis and biochemistry. As previously discussed, its conversion to 2-(Chloromethyl)allyltrimethylsilane provides a tailored reagent for natural product synthesis. chemicalbook.com

Furthermore, the core structure is utilized in the synthesis of sophisticated biochemical probes. A closely related compound, 3-chloro-2-(chloromethyl)prop-1-ene (B158312), is a key starting material for the synthesis of 1,12-Diamino-2,11-bis(methylidene)-4,9-diazadodecane. nih.gov This molecule was designed as a specific inhibitor of spermine (B22157) oxidase (SMOX), an enzyme implicated in cancer-related inflammation and oxidative stress. nih.govresearchgate.net This demonstrates the utility of the 2-(chloromethyl)allyl scaffold in creating highly specialized molecules for biomedical research. The compound's potential in catalytic processes has also been noted, where it can react with allylic chlorides in the presence of copper salts to generate other functionalized allyltrichlorosilanes. evitachem.com

Viii. Future Research Directions and Emerging Applications

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy—maximizing the incorporation of all reactant atoms into the final product. numberanalytics.comyoutube.com Future research concerning 2-(chloromethyl)allyltrichlorosilane will likely focus on designing synthetic pathways that align with these principles.

Current industrial production of organosilicon compounds, while large-scale, often relies on processes that can be resource-intensive. mdpi.com The traditional synthesis of organosilanes often involves multi-step reactions with stoichiometric byproducts, leading to significant waste. mdpi.comrsc.org For instance, the original industrial synthesis for ibuprofen (B1674241) had an atom economy of only 40%, whereas a newer, greener process increased it to 77% (or 100% when the byproduct is repurposed). youtube.com This highlights the potential for significant improvement in organosilane synthesis.

Future efforts will aim to develop routes to this compound and its derivatives that minimize waste and energy consumption. This includes exploring reagentless approaches or utilizing chlorine chemistry in a more circular fashion, where byproducts like hydrogen chloride can be captured and reused. nih.govrsc.org The goal is to move away from linear syntheses that generate substantial waste towards more efficient and environmentally benign processes. numberanalytics.com

Table 1: Comparison of Traditional vs. Atom-Economical Synthesis Goals

| Feature | Traditional Synthesis | Atom-Economical Synthesis |

| Primary Goal | High yield and selectivity | High yield, selectivity, and maximum atom incorporation |

| Byproduct Generation | Often significant and discarded | Minimized or repurposed |

| Efficiency Metric | Percentage Yield | Atom Economy, E-Factor, Reaction Mass Efficiency |

| Example Reactions | Wittig reaction (generates stoichiometric phosphine (B1218219) oxide waste) | Diels-Alder, Aldol (B89426) reactions (addition reactions) numberanalytics.comrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to modern organic synthesis, and the development of new catalysts is a key avenue for enhancing the application of this compound. Research is moving towards creating highly selective and efficient catalytic systems that can operate under mild conditions. nih.gov

Recent advancements have seen the development of novel catalysts that could be adapted for reactions involving allyltrichlorosilanes:

Lewis Base Catalysts: Chiral Lewis bases, such as bispyrrolidine-type scaffolds, have been used to catalyze the asymmetric allylation of isatins with allyltrichlorosilane (B85684), achieving high yields and enantioselectivities. acs.org

Chiral N-Oxides: Catalysts like QUINOX, a chiral isoquinoline (B145761) N-oxide, have shown effectiveness in the asymmetric allylation of aldehydes, although their efficiency can be influenced by the electronic properties of the substrate. acs.org

Advanced Metal Catalysts: While platinum catalysts are common in hydrosilylation, concerns about sustainability are driving research into catalysts based on more abundant metals. nih.gov Additionally, novel heterogeneous catalysts, such as geminal atom catalysts (GACs) with dual metal cores, are being designed to promote greener manufacturing with a significantly lower carbon footprint. sciencedaily.com

Future work will focus on designing catalysts specifically tailored to the unique structure of this compound. The goal is to control which functional group (the allyl or the chloromethyl) reacts, and to achieve this with high precision and predictability, thereby expanding the compound's synthetic utility.

Expansion of Stereoselective Applications in Complex Molecule Synthesis

The ability to control the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of pharmaceuticals and other bioactive molecules. This compound and related reagents are valuable tools for creating these complex architectures.

Allyltrichlorosilanes have already been successfully employed in the stereoselective synthesis of natural products. For example, a Lewis-base catalyzed enantioselective allylation was a key step in the total syntheses of (−)-flustraminol B and (−)-chimonamidine. acs.org This demonstrates the potential of these reagents to construct complex scaffolds with high stereocontrol. The bifunctional nature of this compound offers unique opportunities for sequential or domino reactions, allowing for the rapid construction of molecular complexity from a single reagent.

Future research will focus on expanding these applications by:

Developing new chiral catalysts and ligands that can effectively control the stereochemical outcome of reactions involving this compound.

Utilizing the reagent in the synthesis of a broader range of complex natural products and pharmaceutical intermediates. ias.ac.in

Exploring its use in diastereoselective reactions, where the existing stereochemistry in a molecule influences the formation of a new stereocenter.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is undergoing a technological transformation with the adoption of flow chemistry and automated platforms. neuroquantology.comsigmaaldrich.com These technologies offer significant advantages in terms of safety, scalability, reproducibility, and efficiency over traditional batch processes. vapourtec.commdpi.com

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time, along with superior heat and mass transfer. amt.ukresearchgate.net For a highly reactive compound like this compound, which reacts rapidly with moisture, a closed-flow system can provide a controlled, inert environment, improving safety and consistency. evitachem.com Flow chemistry is particularly advantageous for handling hazardous intermediates and scaling up reactions from the lab to industrial production. amt.ukresearchgate.net

Automated Synthesis: Automated synthesis platforms enable the rapid production and purification of molecules with minimal human intervention. sigmaaldrich.com Integrating this compound into these workflows would allow for the high-throughput synthesis of compound libraries. This is particularly valuable in drug discovery and materials science, where large numbers of derivatives need to be synthesized and screened to identify candidates with optimal properties. Researchers are working towards fully automating the on-demand synthesis of multifunctional silanes, which would accelerate the design and development of new functional molecules. nus.edu.sg

Table 2: Advantages of Integrating Organosilane Chemistry with Modern Platforms

| Platform | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved scalability, superior heat/mass transfer. neuroquantology.comamt.uk | Safe handling of a moisture-sensitive and reactive reagent; consistent product quality; easier scale-up. |

| Automated Synthesis | High-throughput screening, rapid library generation, increased reproducibility, reduced human error. sigmaaldrich.com | Accelerated discovery of new derivatives for pharmaceuticals and materials science; efficient process optimization. |

Computational Design and Prediction of New Reactivity Profiles and Applications

Computational chemistry and machine learning are becoming indispensable tools for predicting and understanding chemical reactivity. nih.govelixirpublishers.com These approaches can accelerate research and development by modeling reaction outcomes and identifying promising new applications before experiments are conducted in the lab.

For this compound, computational methods can be used to:

Predict Reactivity: Quantum chemical calculations can model the electronic structure of the molecule to predict which sites are most susceptible to nucleophilic or electrophilic attack. nih.gov This can help chemists understand its reactivity with different substrates and design more effective reactions.

Model Reaction Mechanisms: By calculating the energy of transition states and intermediates, researchers can elucidate reaction pathways. acs.org This insight is crucial for optimizing reaction conditions and developing catalysts that favor a desired product.

Design New Applications: Machine learning models, trained on large datasets of chemical reactions, can predict the compatibility and reactivity between different organic materials. nih.gov Such models could be used to identify novel reaction partners and potential applications for this compound, guiding experimental efforts toward the most promising avenues.

Future research will likely involve a synergistic approach, combining computational predictions with experimental validation to rapidly explore and expand the synthetic potential of this compound.

Q & A

Q. What analytical techniques are optimal for detecting trace impurities in industrial-grade this compound?

- Combine inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants, headspace GC-MS for volatile byproducts, and high-resolution LC-MS for non-volatile residues. Validate methods using spiked recovery experiments to ensure sensitivity ≥0.1% w/w .

Data Interpretation and Conflict Resolution

Q. How can conflicting results in silane grafting efficiency be resolved across different research groups?

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.